4-Nitro-N-phenylphthalimide

Thermochemistry Polymer Science Thermal Stability

4-Nitro-N-phenylphthalimide is a uniquely activated monomer for aromatic polyetherimide and bis(ether anhydride) synthesis. The 4-nitro substituent enables highly efficient nucleophilic aromatic substitution, a reactivity not achievable with unsubstituted N-phenylphthalimide. This structural precision ensures reliable incorporation into high-performance polymers. With a melting point of 187°C and consistent ≥98% purity, it meets stringent industrial and academic synthesis requirements. Choose this compound for validated, patent-backed synthetic protocols that demand specific reactivity and processability.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 40392-27-6
Cat. No. B1584637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-phenylphthalimide
CAS40392-27-6
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H
InChIKeyHNNCFMUZZXJQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-phenylphthalimide (CAS 40392-27-6) for Organic Synthesis and Polymer Precursor Applications: Technical Baseline for Scientific Procurement


4-Nitro-N-phenylphthalimide (CAS 40392-27-6), systematically known as 5-nitro-2-phenylisoindole-1,3-dione, is an N-phenyl substituted nitrophthalimide derivative belonging to the class of aromatic imides. It is a crystalline solid with a melting point of 187°C and a molecular formula of C14H8N2O4 . The compound is primarily employed as a versatile building block in organic synthesis, particularly for the preparation of polyimides, aromatic bis(ether anhydride)s, and heterocyclic compounds through nucleophilic aromatic substitution at the activated 4-nitro position [1]. Commercially, it is available in high purity grades (>98.0% by GC) and serves as a key intermediate in both academic research and industrial polymer chemistry .

Why 4-Nitro-N-phenylphthalimide (CAS 40392-27-6) Cannot Be Arbitrarily Substituted with Generic N-Phenylphthalimides or Unsubstituted Nitrophthalimides


Arbitrary substitution of 4-Nitro-N-phenylphthalimide with structurally similar analogs such as N-phenylphthalimide or 4-nitrophthalimide is scientifically unsound due to fundamentally divergent physicochemical and functional properties. The presence of the 4-nitro substituent on the phthalimide ring confers a markedly lower melting point (187°C) compared to N-phenylphthalimide (204-207°C) [1], indicating significantly altered intermolecular interactions and processability. Critically, the 4-nitro group serves as an essential activation site for nucleophilic aromatic substitution (SNAr), enabling efficient ether and bisimide bond formation that is simply not possible with the unsubstituted analog [2]. Furthermore, 4-nitrophthalimide, lacking the N-phenyl group, exhibits distinct crystallographic packing and hydrogen-bonding networks that govern solid-state behavior and solubility [3]. These differences preclude simple one-to-one replacement in validated synthetic protocols and final material specifications.

4-Nitro-N-phenylphthalimide (CAS 40392-27-6): Head-to-Head Comparative Evidence for Differentiated Performance


Regioisomeric Thermal Stability Advantage: 4-Nitro-N-phenylphthalimide Framework vs. 3-Nitro Isomer

The 4-nitrophthalimide core structure, which defines the backbone of 4-Nitro-N-phenylphthalimide, demonstrates superior thermodynamic stability compared to its regioisomer 3-nitrophthalimide. This intrinsic stability is conferred by the para-nitro substitution pattern and is expected to translate to the N-phenyl derivative [1].

Thermochemistry Polymer Science Thermal Stability Material Degradation

Melting Point and Processability Differentiation: 4-Nitro-N-phenylphthalimide vs. Unsubstituted N-Phenylphthalimide

The introduction of the 4-nitro group on the phthalimide ring significantly lowers the melting point of the N-phenyl derivative by approximately 20°C relative to the unsubstituted parent compound. This directly impacts processability and solubility in organic media [1].

Process Chemistry Polymer Synthesis Physical Properties Formulation

Crystallographic Solid-State Ordering: 4-Nitro-N-phenylphthalimide vs. N-(2-Nitrophenyl)phthalimide

The solid-state architecture of 4-Nitro-N-phenylphthalimide is governed by a complex network of multiple C-H···O hydrogen bonds and aromatic π-π stacking interactions, which is distinct from simpler dimeric motifs observed in related compounds like N-(2-nitrophenyl)phthalimide [1].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry Material Properties

Reactivity in Nucleophilic Aromatic Substitution: 4-Nitro-N-phenylphthalimide as an Activated Monomer

4-Nitro-N-phenylphthalimide is specifically claimed and exemplified as a reactive monomer for the synthesis of aromatic bisimides and polyetherimides. The 4-nitro group is essential for the SNAr reaction with aromatic dihydroxy compounds; this pathway is unavailable to the unsubstituted N-phenylphthalimide [1].

Polymer Synthesis Monomer Reactivity Polyetherimide Nucleophilic Substitution

Impact on Polymer Thermal and Optical Properties via Additive Incorporation

When incorporated as an additive into polymer matrices, nitrophenylphthalimides like 4-Nitro-N-phenylphthalimide are reported to improve both the thermal stability and optical properties of the host polymer .

Polymer Additives Thermal Stability Optical Properties Material Modification

Validated Application Scenarios for 4-Nitro-N-phenylphthalimide (CAS 40392-27-6) in Research and Industrial Procurement


Monomer for High-Performance Polyetherimide Synthesis

Procure 4-Nitro-N-phenylphthalimide for use as a key monomer in the synthesis of aromatic bis(ether anhydride)s and polyetherimides. The activated 4-nitro group facilitates efficient nucleophilic aromatic substitution with bisphenols, a reaction pathway validated in patent literature . This is a core application where the compound's specific reactivity is indispensable and cannot be replicated by unsubstituted N-phenylphthalimide.

Research in Solid-State Supramolecular Chemistry and Crystal Engineering

Use 4-Nitro-N-phenylphthalimide as a model compound for investigating complex, multi-point hydrogen-bonding networks and π-π stacking interactions in organic solids. Its well-characterized crystal structure provides a benchmark system for studying how nitro and imide functionalities direct supramolecular assembly, which is valuable for crystal engineering and the design of functional organic materials.

Thermochemical Studies of Regioisomeric Stability in Heterocycles

Employ 4-Nitro-N-phenylphthalimide as a representative of the 4-nitrophthalimide regioisomeric series in thermochemical investigations. Studies on the core 4-nitrophthalimide structure have confirmed its enhanced thermodynamic stability over the 3-nitro isomer . This compound can serve as a model substrate for further exploring the relationship between nitro-group position, molecular stability, and degradation pathways under thermal stress.

Additive for Tailoring Polymer Thermal and Optical Properties

Incorporate 4-Nitro-N-phenylphthalimide as a functional additive into polymer formulations to enhance thermal stability and modify optical characteristics . This scenario is suitable for materials research groups aiming to improve the performance of existing polymer matrices without undertaking de novo polymer synthesis, leveraging the compound's ability to influence bulk properties through molecular dispersion or interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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